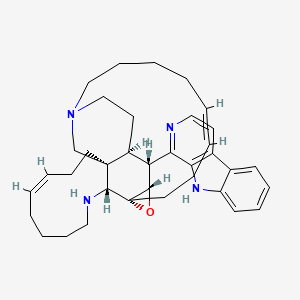

Manzamine B

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H46N4O |

|---|---|

Molecular Weight |

550.8 g/mol |

IUPAC Name |

(1R,2R,8Z,12R,13S,21Z,26S,27R)-27-(9H-pyrido[3,4-b]indol-1-yl)-25-oxa-3,16-diazapentacyclo[11.11.3.112,16.01,26.02,12]octacosa-8,21-diene |

InChI |

InChI=1S/C36H46N4O/c1-3-7-13-21-38-34-35(19-11-5-1)25-40-23-14-8-4-2-6-12-20-36(34)33(41-36)30(28(35)18-24-40)32-31-27(17-22-37-32)26-15-9-10-16-29(26)39-31/h1-2,5-6,9-10,15-17,22,28,30,33-34,38-39H,3-4,7-8,11-14,18-21,23-25H2/b5-1-,6-2-/t28-,30+,33-,34+,35-,36-/m0/s1 |

InChI Key |

VLWWSOADVQPMJO-ZOSDTVTQSA-N |

Isomeric SMILES |

C1CCN[C@@H]2[C@@]3(CC/C=C\C1)CN4CCCC/C=C\CC[C@]25[C@@H](O5)[C@H]([C@@H]3CC4)C6=NC=CC7=C6NC8=CC=CC=C78 |

Canonical SMILES |

C1CCNC2C3(CCC=CC1)CN4CCCCC=CCCC25C(O5)C(C3CC4)C6=NC=CC7=C6NC8=CC=CC=C78 |

Synonyms |

manzamine B |

Origin of Product |

United States |

Natural Occurrence, Isolation Methodologies, and Sustainable Sourcing for Research

Identification of Biological Producers and Geographical Distribution of Manzamine B

This compound, along with other related manzamine alkaloids, is primarily isolated from marine sponges. nih.govresearchgate.net These sponges are distributed across a wide geographical range, from the Red Sea to the Indo-Pacific region. tandfonline.comresearchgate.net

Biological Producers:

Over 80 different manzamine-related alkaloids have been isolated from more than 16 species of marine sponges belonging to at least five different families. tandfonline.comresearchgate.net This wide distribution across taxonomically diverse sponge species has led to the hypothesis that symbiotic microorganisms residing within the sponges are the actual producers of these compounds. nih.govtandfonline.com This theory is supported by the isolation of manzamine-producing actinomycetes, such as Micromonospora sp., from the sponge Acanthostrongylophora ingens. biomolther.orgresearchgate.net

The primary sponge genera known to yield manzamine alkaloids, including this compound, are:

Haliclona tandfonline.comresearchgate.net

Amphimedon researchgate.netnih.gov

Xestospongia researchgate.netnih.gov

Acanthostrongylophora tandfonline.comtandfonline.com

Ircinia tandfonline.comacs.org

Petrosia tandfonline.com

Cribrochalina mdpi.com

Prianos nih.gov

Pachypellina clockss.org

Hyrtios tandfonline.com

Reniera tandfonline.com

Thorectidae family tandfonline.com

Geographical Distribution:

The marine sponges that produce this compound and its analogues have been collected from various locations around the world, indicating a broad geographical distribution. These locations include:

Okinawa, Japan tandfonline.comnih.gov

Philippines tandfonline.comnih.gov

Indonesia tandfonline.comnih.gov

Papua New Guinea tandfonline.comnih.gov

Red Sea tandfonline.comnih.gov

Italy tandfonline.comnih.gov

South Africa tandfonline.comnih.gov

Table 1: Geographical Distribution and Producing Genera of Manzamine Alkaloids

| Geographical Location | Producing Sponge Genera |

|---|---|

| Okinawa, Japan | Haliclona, Xestospongia, Ircinia, Amphimedon |

| Philippines | Xestospongia (Acanthostrongylophora) |

| Indonesia | Prianos, Pachypellina, Acanthostrongylophora |

| Papua New Guinea | Xestospongia |

| Red Sea | Hyrtios, Amphimedon |

| Italy | Not specified |

| South Africa | Haliclona |

Advanced Chromatographic and Extraction Techniques for this compound Isolation

The isolation of this compound from the complex matrix of its natural sponge source requires a series of sophisticated extraction and chromatographic techniques to achieve high purity.

The general workflow for isolating this compound typically involves the following steps:

Extraction: The fresh or frozen sponge material is first extracted with an organic solvent, commonly acetone. tandfonline.comfrontiersin.org This initial extraction pulls out a wide range of organic compounds from the sponge tissue.

Solvent Partitioning: An acid-base partitioning scheme is often employed to separate the alkaloid fraction, which includes this compound, from other lipids and non-basic compounds. tandfonline.com

Chromatography: This is a critical step for the separation and purification of this compound from the crude alkaloid extract. A combination of different chromatographic methods is typically used:

Silica (B1680970) Gel Column Chromatography: This is a common initial chromatographic step to fractionate the extract based on polarity. tandfonline.comfrontiersin.org

Reversed-Phase High-Performance Liquid Chromatography (HPLC): This high-resolution technique is essential for the final purification of this compound, separating it from other closely related manzamine alkaloids. frontiersin.org

Supercritical Fluid Chromatography (SFC): For larger-scale preparations, SFC has been established as an efficient method for the fractionation of manzamine alkaloids. tandfonline.comtandfonline.com

Flash Chromatography: This technique, using either silica gel or alumina (B75360), can be used for rapid, preparative-scale separations. cam.ac.uk

The combination of these techniques ensures the effective isolation of pure this compound, which is crucial for detailed structural elucidation and biological activity studies. frontiersin.org

Strategies for Sustainable Biomass Acquisition and Cultivation of this compound-Producing Organisms

The reliance on wild harvesting of marine sponges for this compound presents significant challenges, including the potential for over-exploitation of natural populations and fluctuations in supply. tandfonline.comfrontiersin.org Therefore, developing sustainable sourcing strategies is paramount for the continued research and potential development of manzamine alkaloids.

Sustainable Sourcing Strategies:

Aquaculture of Marine Sponges: Cultivating manzamine-producing sponges in controlled environments offers a renewable source of biomass. This approach can help to alleviate the pressure on wild stocks and provide a more consistent supply.

Microbial Fermentation: The discovery that symbiotic bacteria, such as Micromonospora sp., can produce manzamines is a significant breakthrough for sustainable production. biomolther.orgresearchgate.net Isolating and culturing these microorganisms in large-scale fermenters could provide a reliable and environmentally friendly source of this compound. tandfonline.com This method also opens up possibilities for genetic engineering to optimize yields.

Cell Culture: Developing sponge cell cultures is another avenue being explored. While challenging, successful cultivation of sponge cells that produce the desired compounds would offer a highly controlled and sustainable production platform.

These strategies are crucial for ensuring a steady supply of this compound for ongoing research into its unique chemical properties and biological potential, without compromising the marine ecosystems from which it originates. tandfonline.comfrontiersin.org

Biosynthetic Pathways and Genetic Foundations of Manzamine B

Postulated Biosynthetic Routes and Key Intermediates of the Manzamine Skeleton, including the Baldwin-Whitehead Hypothesis

The most prominent and enduring theory for the formation of the manzamine core is the Baldwin-Whitehead hypothesis, proposed in 1992. clockss.org This hypothesis suggests a remarkably convergent and elegant pathway to the complex manzamine skeleton.

The Baldwin-Whitehead Hypothesis:

This proposed biogenetic pathway is centered around a key intramolecular Diels-Alder reaction. cam.ac.uk The core idea is that the manzamine skeleton is assembled from relatively simple building blocks: two units of acrolein, ammonia, and a C10 dialdehyde (B1249045). nih.gov These components are thought to condense to form a bis-dihydropyridine macrocycle. nih.gov

A critical step in this hypothesis is the subsequent intramolecular [4+2] Diels-Alder cycloaddition of this macrocyclic intermediate. clockss.org This reaction would create the characteristic pentacyclic core of the manzamine alkaloids. clockss.org Baldwin and his colleagues provided some of the first in vitro evidence supporting this hypothesis by demonstrating that the proposed Diels-Alder reaction could occur spontaneously in a buffered solution, albeit in a very low yield (0.3%), to form keramaphidin B, a reduced form of a key intermediate. nih.govcam.ac.uk This observation suggests that while the reaction is chemically feasible, it might be enzymatically controlled in nature to ensure efficiency and stereoselectivity. cam.ac.uk

Key Postulated Intermediates:

Several compounds isolated from marine sponges have been identified as potential intermediates in the manzamine biosynthetic pathway, lending credence to the Baldwin-Whitehead hypothesis.

Ircinals A and B: These compounds, isolated from an Ircinia sponge, are considered to be plausible precursors to manzamines A and B. clockss.org They are thought to be formed from the hydrolysis of an iminium intermediate derived from the pentacyclic core. clockss.orgjst.go.jp The conversion of ircinals to manzamines would then involve a Pictet-Spengler reaction with tryptamine (B22526) followed by dehydrogenation. clockss.org

Keramaphidin B: Isolated from an Amphimedon sponge, keramaphidin B is structurally very similar to the proposed pentacyclic intermediate in the Baldwin-Whitehead pathway. clockss.orgchemrxiv.org Its discovery provided significant support for the hypothesized Diels-Alder reaction. chemrxiv.org

Keramaphidin C and Keramamine C: These alkaloids are believed to be precursors to manzamine C. clockss.org Their isolation alongside manzamine C and tryptamine suggests a pathway where keramaphidin C couples with tryptamine and a C3 unit to form keramamine C, which then leads to manzamine C. clockss.org

A revised version of the biosynthetic postulate merges fatty acid synthesis with polyamine metabolism. nih.gov This updated hypothesis suggests that the reductive coupling of a fatty acid and norspermidine could lead to a monomer that, after dimerization and cyclization, produces the bis-dihydropyridine intermediate central to the Baldwin-Whitehead pathway. nih.gov This revised proposal could explain why the biosynthetic genes have been so difficult to identify using standard search methods based on polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) gene clusters. nih.gov

| Hypothesis/Intermediate | Proposed Role in Manzamine B Biosynthesis | Key Supporting Evidence |

| Baldwin-Whitehead Hypothesis | Proposes the formation of the manzamine skeleton via an intramolecular Diels-Alder reaction of a bis-dihydropyridine macrocycle. clockss.orgcam.ac.uk | Biomimetic synthesis of keramaphidin B, a key intermediate, demonstrated the feasibility of the proposed Diels-Alder reaction. cam.ac.uk |

| Ircinal A/B | Believed to be direct precursors to Manzamine A/B, formed by hydrolysis of a pentacyclic intermediate. clockss.org | Chemical correlation experiments have shown that ircinal B can be converted to manzamine J, a derivative of this compound. clockss.org |

| Keramaphidin B | A plausible pentacyclic intermediate formed directly from the hypothesized Diels-Alder reaction. clockss.org | Its structure closely resembles the predicted intermediate from the Baldwin-Whitehead hypothesis. chemrxiv.org |

| Revised Hypothesis (Fatty Acid/Polyamine) | Suggests the bis-dihydropyridine precursor is formed from fatty acid and polyamine metabolism. nih.gov | Offers an explanation for the difficulty in finding typical PKS/NRPS biosynthetic gene clusters. nih.gov |

Investigation of Enzymatic Transformations and Chemical Precursors in this compound Biosynthesis

While the Baldwin-Whitehead hypothesis provides a compelling chemical logic for the assembly of the manzamine core, the specific enzymes and initial chemical precursors involved in vivo remain largely uncharacterized. nih.gov To date, no enzymes capable of transforming the putative intermediates in the manzamine pathway have been discovered. nih.gov

Research has focused on identifying plausible chemical precursors through feeding studies and biomimetic synthesis. The foundational building blocks are believed to be simple molecules. The Baldwin-Whitehead hypothesis implicates ammonia, a C3 unit (like acrolein), and a C10 dialdehyde as the fundamental components for the core macrocycle. clockss.orgcam.ac.uk The β-carboline portion of this compound is derived from tryptamine or tryptophan. clockss.org

In a significant finding, feeding tryptamine and ircinal A to cultures of Micromonospora sp. M42, a bacterium found to produce manzamine A, resulted in a five-fold increase in production. nih.gov This provides strong evidence that this bacterium can convert these precursors into the final manzamine structure. nih.gov

The various oxidation levels observed across the manzamine family of alkaloids suggest the involvement of oxidative enzymes, such as P450 monooxygenases, in tailoring the core structure. nih.govrsc.org These enzymatic transformations could be responsible for generating the diversity of manzamine analogues found in nature. nih.gov The conversion of this compound to other derivatives, for instance, could involve enzymatic epoxidation or hydroxylation. researchgate.net

The spontaneity of the key Diels-Alder reaction in laboratory settings, though inefficient, suggests that a dedicated Diels-Alderase enzyme might not be strictly necessary. nih.gov However, an enzyme would likely be involved to control the stereochemistry and prevent the formation of side products, a common issue in the biomimetic synthesis. cam.ac.uk

Genomic and Metagenomic Approaches for Elucidating this compound Biosynthetic Gene Clusters in Symbiotic Microorganisms

The consistent isolation of manzamines from geographically and taxonomically diverse sponges strongly suggests that symbiotic microorganisms, rather than the sponges themselves, are the true producers of these alkaloids. researchgate.nettandfonline.com This has shifted the search for the biosynthetic machinery to the genomes of these microbial symbionts.

A major breakthrough appeared to come with the discovery that a strain of the actinomycete Micromonospora sp. (M42), isolated from the sponge Acanthostrongylophora ingens, could produce manzamine A. nih.govnih.gov This provided a specific microbial target for genomic analysis. However, initial attempts to identify the biosynthetic gene cluster (BGC) in M42 were hampered by the quality of the available genome sequence, which was generated using older, short-read sequencing technologies. nih.gov The high GC content and repetitive nature of Micromonospora genomes further complicated the assembly and identification of the relevant genes. nih.gov

The revised biosynthetic hypothesis, which points towards fatty acid and polyamine metabolism, suggests that the manzamine BGC may not resemble the well-characterized PKS and NRPS clusters. nih.gov This would explain why standard genome mining approaches have so far failed. nih.govnsf.gov Future efforts will likely require re-sequencing the M42 genome with modern long-read technologies and employing broader searches for co-localized genes involved in fatty acid and polyamine synthesis. nih.govrsc.org

Metagenomic approaches, which analyze the total genetic material from an environmental sample (in this case, the sponge holobiont), offer a powerful alternative to studying cultured symbionts. mdpi.com By mining metagenomic datasets from manzamine-producing sponges, researchers hope to identify the elusive BGC without the need to first isolate and culture the producing organism. mdpi.com This strategy has been successful for other complex marine natural products and holds promise for finally unlocking the genetic basis of manzamine biosynthesis. mdpi.com

Semi-Synthetic and Bioengineering Strategies for this compound and Analogues

The potent biological activities of manzamines, coupled with their complex structures that make total synthesis challenging and low-yielding, have driven interest in semi-synthetic and bioengineering approaches. nih.govnih.gov These strategies aim to leverage the natural biosynthetic pathway to create novel analogues and improve production yields.

Semi-synthesis involves chemically modifying the natural manzamine scaffold to create new derivatives. This approach has been used to explore the structure-activity relationships of manzamines and to generate compounds with improved properties. For example, a semi-synthetic study on manzamines A and 8-hydroxymanzamine A produced thirteen new derivatives. nih.gov Reactions such as acetylation and oxidation were used to modify the core structure, leading to compounds with altered bioactivities. nih.gov These studies provide valuable insights into which parts of the molecule are essential for its biological effects and can guide the design of future analogues. rsc.orgnih.gov

Bioengineering strategies are still in their infancy for manzamines, primarily because the biosynthetic gene cluster has not yet been identified. nih.gov Once the genes are found, several bioengineering approaches could be employed:

Heterologous Expression: The entire manzamine BGC could be transferred into a more easily cultured host organism, such as E. coli or a fast-growing Streptomyces strain. This would enable large-scale, fermentative production of manzamines, overcoming the supply problem from natural sources. nih.gov

Metabolic Engineering: The native producer, such as Micromonospora sp. M42, could be genetically engineered to increase yields. This might involve overexpressing regulatory genes, knocking out competing metabolic pathways, or optimizing the supply of precursors. nih.gov

Combinatorial Biosynthesis: By manipulating the biosynthetic enzymes, it may be possible to create novel manzamine analogues. For example, altering the specificity of the enzymes that incorporate the fatty acid or tryptamine moieties could lead to the production of a library of new compounds with potentially new or improved biological activities.

Leveraging biosynthetic or semi-synthetic tactics is a promising solution to the challenges of procurement and scalability for manzamine alkaloids. nih.govnsf.gov The identification of the BGC is the critical next step that will unlock the potential of these powerful bioengineering strategies. nih.gov

Total Synthesis and Synthetic Methodologies Towards Manzamine B and Structural Analogues

Retrosynthetic Analyses and Strategic Disconnections for the Manzamine B Scaffold

The retrosynthetic analysis of this compound reveals its inherent structural complexity and guides the strategic planning for its total synthesis. A common approach involves recognizing the embedded structural motifs and devising disconnections that lead to simpler, more accessible starting materials.

A key retrosynthetic disconnection of the this compound scaffold involves the late-stage introduction of the β-carboline unit and the epoxide functionality. cam.ac.uk This leads back to a core pentacyclic amine, which can be further simplified. A pivotal insight into the structure of this compound is the recognition of a hidden symmetry within its core. cam.ac.uk This observation led to a proposed retrosynthesis that disconnects the molecule into simpler, symmetrical precursors. cam.ac.uk

One of the most influential retrosynthetic strategies is rooted in the biosynthetic hypothesis proposed by Baldwin and Whitehead. nih.gov This biomimetic approach envisions the construction of the manzamine core from four fundamental building blocks: tryptophan, ammonia, a C10 dialdehyde (B1249045), and a C3 acrolein equivalent. cam.ac.ukcam.ac.uk The key disconnection in this analysis is an intramolecular endo Diels-Alder reaction of a macrocyclic bis-dihydropyridine intermediate. cam.ac.uknih.gov This strategic disconnection simplifies the complex pentacyclic system into a more manageable macrocyclic precursor.

Alternative retrosynthetic analyses have also been explored. For instance, the core azadecalin framework of keramaphidin B, a closely related alkaloid and potential precursor to this compound, has been targeted through a [2.2.2]-azabicycle intermediate. nih.gov This intermediate, in turn, is envisioned to arise from an intramolecular iminium or N-acyl iminium Diels-Alder (ImDA) cycloaddition. nih.gov Another approach focuses on the formation of the central core via an intermolecular Michael/Michael addition cascade. nih.gov

These varied retrosynthetic strategies underscore the multiple avenues available for tackling the synthesis of the this compound scaffold, each presenting its own set of challenges and opportunities for methodological innovation.

Development of Novel Methodologies and Challenging Bond Formations in this compound Synthesis

The pursuit of the total synthesis of this compound has necessitated the development and application of novel synthetic methodologies to overcome significant chemical challenges, particularly in the formation of key bonds and the construction of its complex ring systems.

A significant hurdle in manzamine synthesis is the construction of the intricate polycyclic core. One innovative approach involves the use of strained cyclic allenes. nih.govresearchgate.net Specifically, a strain-promoted Diels-Alder cycloaddition of an azacyclic allene (B1206475) with a pyrone trapping partner has been employed to rapidly assemble the azadecalin framework. nih.govresearchgate.net This key step forms two new carbon-carbon bonds and sets three new stereocenters, including a quaternary carbon, demonstrating the power of this methodology to generate significant structural complexity in a single step. nih.gov

The formation of the macrocyclic rings present in the manzamine structure has also been a focal point of methodological development. Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of the 11- and 13-membered rings. cam.ac.ukbeilstein-journals.orgacs.org Molybdenum alkylidyne catalysts have proven particularly effective for ring-closing alkyne metathesis (RCAM) in the presence of Lewis basic sites, a common feature in the manzamine core. acs.orgresearchgate.net

Another challenging aspect is the selective functionalization and manipulation of the core structure. For instance, a chemoselective reductive nitro-Mannich cyclization has been developed to construct key ring systems. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been utilized to forge critical carbon-carbon bonds, for example, in the coupling of a boronic ester with a bromo-β-carboline to introduce the characteristic side chain. acs.orgresearchgate.net

The endgame of the synthesis often involves delicate transformations on a complex and sensitive molecule. For example, the selective reduction of an amide in the presence of other reducible functional groups required significant experimentation to identify suitable conditions, with Dibal-H in diethyl ether proving effective. acs.org These examples highlight how the synthetic challenges posed by this compound have driven the innovation and refinement of powerful chemical transformations.

Enantioselective and Stereocontrolled Approaches in the Total Synthesis of this compound

Achieving the correct stereochemistry is a critical and challenging aspect of the total synthesis of this compound, a chiral molecule with multiple stereocenters. Synthetic chemists have employed a variety of enantioselective and stereocontrolled strategies to address this challenge.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of key reactions. For example, a bifunctional cinchonine-derived thiourea (B124793) has been utilized as an organocatalyst for the enantioselective and diastereoselective Michael addition of a δ-valerolactone-derived pronucleophile to a substituted furanyl nitroolefin. beilstein-journals.org This reaction establishes two contiguous stereocenters, including the crucial quaternary carbon, with high levels of control. beilstein-journals.org

Another strategy relies on the use of chiral starting materials or auxiliaries to guide the stereochemistry of subsequent transformations. In one synthesis, a chiral dihydropyrrole, readily accessible through established methods, served as the starting point for a domino Stille/Diels-Alder reaction to construct the tricyclic ABC ring core with the desired stereochemistry. nih.gov Similarly, a chiral piperidinone has been used in a Diels-Alder reaction to create a hydroisoquinolinone with the correct stereocenters, which was then elaborated to the natural product. jst.go.jp

The inherent stereochemical preferences of certain reactions have also been exploited. Intramolecular Diels-Alder reactions, a cornerstone of several synthetic strategies, can exhibit high levels of stereoselectivity due to the conformational constraints of the macrocyclic transition state. nih.govcalis.edu.cn While the biomimetic synthesis of keramaphidin B, a potential precursor, initially yielded a racemic mixture, the principle of stereocontrol in such cycloadditions is a key consideration in designing enantioselective routes. cam.ac.ukcalis.edu.cn

Furthermore, diastereoselective reactions have been employed to set the relative stereochemistry of different parts of the molecule. For instance, highly diastereoselective cyclization reactions of an indolyl nucleus onto N-acyliminium intermediates have been used to establish specific stereochemical relationships, with the stereocontrol arising from a preferred conformation that minimizes steric strain. scite.ai

Synthesis of this compound Analogues and Hybrid Structures for Mechanistic Studies

The synthesis of analogues and hybrid structures of this compound plays a crucial role in understanding its mechanism of action and structure-activity relationships (SAR). By systematically modifying different parts of the molecule, researchers can probe the importance of various functional groups and structural motifs for its biological activity.

A variety of synthetic strategies have been employed to create a library of manzamine analogues. nih.gov Due to the complexity and potential instability of the manzamine scaffold, these modifications often rely on mild and highly efficient reactions. nih.gov Common modifications include N-alkylation of the β-carboline moiety, which can be achieved using various alkyl halides in the presence of a base like sodium hydride. nih.govacs.org

Simplified analogues, representing partial structures of the pentacyclic core, have also been synthesized to pinpoint the key pharmacophoric elements. researchgate.net For instance, analogues containing only the AB, BC, or B ring systems coupled with the β-carboline have been prepared. researchgate.net These fragments are often constructed using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to connect the different ring systems. researchgate.net

Hybrid structures, combining features of this compound with other molecular scaffolds, have also been explored. These efforts aim to create novel compounds with potentially enhanced or different biological activities. The synthesis of these hybrids often involves the development of new synthetic methodologies or the adaptation of existing ones to accommodate the different structural components.

The biological evaluation of these synthesized analogues has provided valuable insights. For example, while some simplified analogues of manzamine A showed significantly reduced antimalarial activity, certain modified products exhibited potent and even improved antineuroinflammatory, antimicrobial, and antimalarial activities. researchgate.netnih.govacs.org These SAR studies, enabled by the synthesis of a diverse range of analogues, are essential for the rational design of new therapeutic agents based on the manzamine scaffold. nih.gov

| Analogue Type | Synthetic Strategy | Purpose | Reference(s) |

| N-Alkylated Analogues | N-alkylation of β-carboline with alkyl halides | Investigate the role of the β-carboline nitrogen | nih.govacs.org |

| Simplified Core Analogues | Suzuki coupling of partial ring systems | Identify key pharmacophoric elements | researchgate.net |

| Modified Manzamine A | Olefin metathesis | Generate novel structures with different biological properties | acs.org |

| Ircinol Analogues | Chemical modification of ircinol | Structure-activity relationship studies | nih.gov |

Biomimetic Synthetic Efforts and Their Validation of Biosynthetic Hypotheses

Biomimetic synthesis, which seeks to mimic nature's proposed biosynthetic pathways in the laboratory, has played a pivotal role in understanding the formation of this compound and has provided a powerful strategy for its total synthesis. These efforts not only offer a potential route to the natural product but also serve to validate or challenge the proposed biosynthetic hypotheses.

The most prominent biomimetic approach to the manzamine alkaloids is based on the hypothesis put forward by Baldwin and Whitehead. nih.gov This hypothesis postulates that the complex core of the manzamines arises from a key intramolecular Diels-Alder reaction of a macrocyclic bis-dihydropyridine intermediate. cam.ac.uknih.gov This precursor is thought to be formed from the condensation of simpler building blocks: two equivalents of acrolein, ammonia, and a C10 dialdehyde. nih.gov

In a landmark experiment, Baldwin and coworkers demonstrated the feasibility of this key step. They synthesized a bis-dihydropyridinium macrocycle and, upon treatment with a buffer solution followed by reduction, successfully obtained keramaphidin B, the reduced form of the proposed Diels-Alder adduct and a plausible precursor to this compound. cam.ac.uknih.govcam.ac.uk Although the yield was low (0.2-0.3%), this experiment provided the first direct experimental evidence supporting the proposed biosynthetic pathway. cam.ac.uknih.govnih.gov This observation also suggests that a specific "Diels-Alderase" enzyme might not be strictly necessary for the formation of the manzamine core, though enzymatic control could enhance efficiency and selectivity in nature. nih.govcalis.edu.cn

Further biomimetic studies have explored variations of this hypothesis. For example, the Marazano variation proposes a slightly different connectivity in the precursor macrocycle. chemrxiv.org Synthetic efforts to create model compounds representing both the Baldwin-Whitehead and the iso-scaffold have been undertaken to probe the feasibility of these different pathways. chemrxiv.org

While the biomimetic synthesis of keramaphidin B was a significant breakthrough, other synthetic approaches have also drawn inspiration from biosynthetic considerations. For instance, the synthesis of ircinals A and B, which are considered plausible biogenetic precursors to the manzamines, has been a key target. clockss.org The chemical correlation of these compounds with this compound further strengthens the proposed biosynthetic connections. clockss.org

These biomimetic synthetic efforts, by translating hypothetical biosynthetic steps into tangible laboratory reactions, have been instrumental in shaping our understanding of how these intricate natural products may be assembled in nature and have provided a unique and powerful platform for their chemical synthesis.

Molecular Mechanisms of Action and Target Identification for Manzamine B

Investigation of Manzamine B's Interactions with Cellular Components and Organelles in Model Systems

The cellular interactions of manzamine alkaloids are multifaceted, often involving key organelles that regulate cellular homeostasis and survival. While direct studies on this compound are less abundant, the activities of the broader manzamine class, particularly Manzamine A, provide a foundational understanding of their likely interactions.

Manzamines have been shown to interact with mitochondria, the powerhouses of the cell, influencing processes like apoptosis. dntb.gov.uamdpi.com For instance, Manzamine A has been observed to induce mitochondrial membrane potential depletion in colorectal cancer cells. mdpi.com This disruption of mitochondrial function is a critical event in the intrinsic apoptotic pathway.

Another key organelle targeted by manzamines is the lysosome. dntb.gov.uanih.gov Lysosomes are acidic organelles crucial for degradation and recycling processes, including autophagy. nih.gov Manzamine A acts as an inhibitor of vacuolar ATPases (V-ATPases), enzymes responsible for maintaining the acidic pH of lysosomes. nih.govfrontiersin.orgmedchemexpress.com This inhibition disrupts lysosomal function and impairs autophagy, a cellular process that can either promote or inhibit cancer cell survival depending on the context. frontiersin.orgmdpi.com In breast cancer cells, Manzamine A was found to increase autophagosome accumulation but inhibit their degradation by reducing lysosomal acidity. mdpi.com Given the structural similarities, it is plausible that this compound exerts similar effects on these vital cellular organelles.

Investigations in various cancer cell lines have been instrumental in revealing these interactions. For example, studies in pancreatic and colorectal cancer cells have highlighted the role of manzamines in modulating organelle function to induce cell death. mdpi.comfrontiersin.org The use of model systems, such as yeast (Saccharomyces cerevisiae), has also been valuable in identifying the molecular targets of these compounds, including the V-ATPase. medchemexpress.com

Identification and Validation of Specific Molecular Targets (e.g., Enzymes, Protein Kinases) through Biochemical and Biophysical Assays

The identification of specific molecular targets is paramount to understanding the mechanism of action of any bioactive compound. For the manzamine alkaloids, several key enzymes and protein kinases have been identified as direct targets.

A prominent target for the manzamine class is Glycogen (B147801) Synthase Kinase-3β (GSK-3β) , a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. researchgate.netresearchgate.netnih.gov Manzamine A has been identified as an inhibitor of GSK-3β. medchemexpress.comresearchgate.net Docking studies suggest that manzamines may bind to an allosteric, ATP-noncompetitive pocket of GSK-3β. nih.govacs.org

Another critical set of targets are the Cyclin-Dependent Kinases (CDKs) , which are key regulators of the cell cycle. researchgate.net Specifically, CDK5 has been identified as a target of Manzamine A. researchgate.netmedchemexpress.comresearchgate.netnih.gov Inhibition of these kinases can lead to cell cycle arrest and prevent cancer cell proliferation.

More recently, the 90 kDa Ribosomal S6 Kinases (RSK) have emerged as targets for manzamines. semanticscholar.orgnih.govresearchgate.net Manzamine A was found to selectively inhibit RSK1 over RSK2. frontiersin.orgnih.govresearchgate.net Computational docking experiments support these findings, suggesting that Manzamine A binds to the N-terminal kinase domain of RSK1. nih.govresearchgate.netresearchgate.net This inhibition disrupts the Ras-ERK1/2 pathway, which is crucial for cell growth and survival. researchgate.net

Vacuolar ATPases (V-ATPases) are another validated target. researchgate.netresearchgate.netresearchgate.net Manzamine A's ability to inhibit these proton pumps disrupts the pH balance of organelles like lysosomes, leading to impaired autophagy and other cellular dysfunctions. nih.govfrontiersin.org

Biochemical assays, such as in vitro kinase assays, have been instrumental in quantifying the inhibitory potency of manzamines against these targets. nih.govresearchgate.net Biophysical techniques, including cellular thermal shift assays (CETSA) and drug affinity responsive target stability (DARTS), offer methods to confirm direct drug-target engagement within the cellular environment. nih.gov Furthermore, computational modeling and docking studies have provided valuable insights into the specific binding interactions between manzamines and their target proteins. nih.govsemanticscholar.orgnih.govresearchgate.netacs.org

| Target | Manzamine Analogue | Reported Effect | Significance |

|---|---|---|---|

| Glycogen Synthase Kinase-3β (GSK-3β) | Manzamine A | Inhibition. medchemexpress.comresearchgate.net | Modulation of metabolism, proliferation, and apoptosis. researchgate.net |

| Cyclin-Dependent Kinase 5 (CDK5) | Manzamine A | Inhibition. researchgate.netmedchemexpress.comresearchgate.netnih.gov | Regulation of the cell cycle. researchgate.net |

| 90 kDa Ribosomal S6 Kinase 1 (RSK1) | Manzamine A | Selective Inhibition. frontiersin.orgnih.govresearchgate.net | Disruption of the Ras-ERK1/2 survival pathway. researchgate.net |

| Vacuolar ATPases (V-ATPases) | Manzamine A | Inhibition. nih.govfrontiersin.orgmedchemexpress.com | Impairment of lysosomal function and autophagy. frontiersin.orgmdpi.com |

| Sterol O-Acyltransferases (SOATs) | Manzamine A | Potential Inhibition. doi.org | Disruption of cholesterol esterification and induction of apoptosis. doi.org |

| Casein Kinase 2α (CK2α) | Manzamine A | Inhibition. acs.org | Downregulation of the oncogenic protein SIX1. acs.org |

Elucidation of Intracellular Signaling Pathways Modulated by this compound (e.g., Cell Cycle, Autophagy, Apoptosis in Cell Lines)

The interaction of this compound and its analogues with specific molecular targets triggers a cascade of events that modulate critical intracellular signaling pathways, ultimately leading to cellular responses such as cell cycle arrest, autophagy, and apoptosis.

Cell Cycle Regulation: Manzamine A has been shown to induce cell cycle arrest, primarily at the G0/G1 or G1/S phase, in various cancer cell lines, including colorectal and cervical cancer. mdpi.comfrontiersin.org This arrest is often mediated by the upregulation of cell cycle inhibitors like p21 and p53. mdpi.comfrontiersin.org The inhibition of CDKs by manzamines directly contributes to this cell cycle disruption. mdpi.com

Autophagy Modulation: Manzamines, particularly Manzamine A, are potent modulators of autophagy. mdpi.comnih.gov By inhibiting V-ATPases, they disrupt lysosomal acidification, which is essential for the fusion of autophagosomes with lysosomes and the subsequent degradation of cellular components. nih.govmdpi.com This leads to an accumulation of autophagosomes and, in some cases, can trigger a form of cell death known as autophagic cell death. mdpi.com In breast cancer cells, Manzamine A inactivates the RIP1-mediated AKT/mTOR signaling pathway, which promotes autophagosome formation, while simultaneously inhibiting their degradation. mdpi.com

Apoptosis Induction: Manzamines induce apoptosis, or programmed cell death, through multiple mechanisms. In colorectal cancer cells, Manzamine A triggers a caspase-dependent apoptotic pathway characterized by the depletion of mitochondrial membrane potential. mdpi.com In uterine leiomyoma cells, Manzamine A induces apoptosis by impairing cholesterol esterification, leading to mitochondrial superoxide (B77818) production and endoplasmic reticulum stress. doi.org The compound also upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. doi.org

| Signaling Pathway | Manzamine Analogue | Key Molecular Events | Cellular Outcome |

|---|---|---|---|

| Cell Cycle | Manzamine A | Inhibition of CDKs; upregulation of p21 and p53. mdpi.comfrontiersin.org | G0/G1 or G1/S phase arrest. mdpi.comfrontiersin.org |

| Autophagy | Manzamine A | Inhibition of V-ATPase; inactivation of AKT/mTOR pathway. nih.govmdpi.com | Accumulation of autophagosomes; impaired autophagic flux. mdpi.com |

| Apoptosis (Intrinsic) | Manzamine A | Mitochondrial membrane potential depletion; caspase activation. mdpi.comdoi.org | Programmed cell death. mdpi.com |

| Apoptosis (ER Stress) | Manzamine A | Inhibition of SOATs; induction of PERK/eIF2α/CHOP signaling. doi.org | Endoplasmic reticulum stress-induced apoptosis. doi.org |

| Wnt/β-catenin | Manzamine A | Suppression of β-catenin nuclear translocation. frontiersin.org | Inhibition of epithelial-mesenchymal transition (EMT). frontiersin.org |

Comparative Mechanistic Studies between this compound and other Manzamine Alkaloids

While Manzamine A is the most extensively studied, comparative analyses with other manzamine alkaloids, including this compound, are crucial for understanding structure-activity relationships (SAR).

Structurally, this compound differs from Manzamine A, primarily in the polycyclic ring system. nih.govcam.ac.uk this compound and its derivatives possess an epoxide group at carbons 11 and 12 of the typical manzamine structure. nih.gov These structural variations can lead to differences in biological activity and target specificity.

For example, a study comparing Manzamine A, D, F, and 8-hydroxymanzamine A against cervical cancer cell lines found that Manzamine A and 8-hydroxymanzamine A inhibited cell proliferation, whereas Manzamine D and F did not. acs.org This highlights that even subtle changes to the manzamine scaffold can significantly impact biological activity.

In studies on the modulation of microglia activity, Manzamine A, B, and C showed differential effects on the generation of superoxide anions and thromboxane (B8750289) B2, indicating that these closely related alkaloids can modulate signal transduction pathways differently. nih.gov

The presence of the C12-C34 ether bridge in 12,34-oxamanzamine A resulted in reduced activity against malaria and Mycobacterium tuberculosis compared to other co-isolated manzamines, suggesting that this structural feature is detrimental to its bioactivity in these contexts. mdpi.com Conversely, modifications to Manzamine F, such as the introduction of a hydrazone group, significantly enhanced its antimalarial activity. nih.gov

These comparative studies underscore the importance of the specific chemical structure of each manzamine alkaloid in determining its biological profile and mechanism of action. Further research focusing specifically on this compound is needed to fully delineate its unique mechanistic properties and therapeutic potential.

Structure Activity Relationship Sar Studies for Mechanistic Deconvolution of Manzamine B

Systematic Design and Synthesis of Manzamine B Derivatives for SAR Analysis

The exploration of the structure-activity relationships (SAR) of this compound and related alkaloids is crucial for understanding their mechanisms of action and for optimizing their therapeutic potential. Researchers have systematically designed and synthesized a variety of derivatives by modifying different parts of the manzamine scaffold. These modifications have been concentrated on several key areas of the molecule, including the β-carboline ring, the central polycyclic core, and various functional groups. nih.govsigmaaldrich.com

Initial SAR studies often begin with the isolation of naturally occurring manzamine analogues, which provide a foundational understanding of how structural variations affect biological activity. nih.govresearchgate.net For instance, the isolation of compounds like 8-hydroxythis compound, which features a hydroxyl group on the β-carboline ring, offers direct insight into the influence of this substitution. nih.gov

Synthetic efforts have expanded upon this natural diversity. Modifications have been strategically implemented on key manzamine alkaloids, including manzamine A, 8-hydroxymanzamine A, and manzamine F, which serve as starting materials for generating novel analogues. nih.govsigmaaldrich.com These synthetic strategies allow for a more controlled and systematic investigation of the SAR. For example, a series of 8-substituted manzamine A derivatives with various functional groups have been designed to probe the impact of modifications at this specific position. tandfonline.com

One common approach involves the modification of the β-carboline moiety. This has included N-alkylation at the 9-position and substitutions at various positions on the aromatic rings. mdpi.com Another key area for modification is the complex polycyclic ring system. For example, the epoxide group across carbons 11 and 12 in this compound and its relatives has been a focal point of investigation. nih.govresearchgate.net The synthesis of derivatives with altered ring structures, such as the creation of novel ether linkages to form oxamanzamine-type systems, has also been a fruitful strategy for generating structural diversity. nih.govacs.org

Furthermore, functional group modifications are a cornerstone of SAR studies. The carbonyl group in related manzamines has been a target for derivatization, such as conversion to a hydrazone, which has been shown to significantly impact bioactivity. nih.gov Acetylation of hydroxyl groups, creating prodrug forms like 8-acetoxymanzamine A, has also been explored to potentially improve properties like antimalarial activity. acs.org

These systematic design and synthesis efforts provide a library of compounds that can be screened in various biological assays, allowing for a detailed deconvolution of the structural features responsible for the diverse activities of this compound and its congeners. sigmaaldrich.comnih.gov

Correlation of Specific Structural Features with Distinct Molecular or Cellular Activities

Structure-activity relationship (SAR) studies have been instrumental in correlating specific structural motifs within this compound and its analogues to their diverse biological effects, including antimalarial, antimicrobial, and antineuroinflammatory activities. nih.govmdpi.com

The β-Carboline Moiety: The β-carboline ring system is consistently identified as a critical pharmacophore for many of the observed biological activities. mdpi.comresearchgate.net Its presence is crucial for potent antimalarial effects. mdpi.com Specific modifications to this unit have profound impacts:

9-NH Group: The presence of an NH group at position 9 of the β-carboline is considered important for antimalarial activity. N-alkylation at this position generally leads to a decrease in potency. mdpi.com

Hydroxylation: The position of hydroxyl groups on the β-carboline can influence activity. For instance, the addition of a hydroxyl group at position 8 to create 8-hydroxymanzamine A has been shown to enhance potency in some assays. tandfonline.com In contrast, hydroxylation at position 8 of the β-carboline in this compound (forming 8-hydroxythis compound) results in a compound with similar but distinct NMR characteristics, suggesting the importance of this position for molecular interactions. nih.gov

Planarity: The planarity of the β-carboline ring is vital. Modifications that disrupt this planarity, such as reducing the pyridine (B92270) ring to a piperidine, result in a reduction of antimalarial activity. mdpi.com

The Polycyclic Core and Functional Groups: The intricate tetra- and pentacyclic ring systems of manzamines also play a significant role in defining their bioactivity.

Epoxide Group: In this compound and related compounds, the epoxide group located at carbons 11 and 12 is a key structural feature. nih.govresearchgate.net Its presence and stereochemistry are important for activity.

Carbonyl Group Modification: In related manzamines like manzamine F, modification of the carbonyl group at position 31 can dramatically alter antimalarial potency. Conversion to a hydrazone or through alkylation has been shown to significantly improve activity. nih.gov

Ether Linkages: The formation of novel ether bridges, as seen in oxamanzamine derivatives, leads to significant changes in biological profiles. For example, many oxamanzamines were found to be inactive against Mycobacterium tuberculosis and Plasmodium falciparum, in stark contrast to their parent manzamine compounds. nih.gov

Interactive Data Table: SAR Findings for Manzamine Derivatives

| Compound/Modification | Structural Feature | Observed Activity/Effect | Citation(s) |

| This compound Analogues | |||

| 8-hydroxythis compound | Hydroxylation at C-8 of β-carboline | Similar skeleton to this compound, alters electronic properties | nih.gov |

| General Manzamine SAR | |||

| 9-N Alkylation | Modification of β-carboline | Decreased antimalarial activity | mdpi.com |

| Disruption of β-carboline planarity | Reduction of pyridine to piperidine | Reduced antimalarial activity | mdpi.com |

| Iricinal Scaffold | Lacks pentacyclic ring system | Decreased antimalarial activity | mdpi.com |

| Manzamine F-31-hydrazone | Modification of C-31 carbonyl | ~27-fold increase in antimalarial activity | nih.gov |

| Oxamanzamine derivatives | Ether linkage between C-12 and C-28/C-34 | Inactive against M. tuberculosis and P. falciparum | nih.gov |

These studies underscore that the biological profile of manzamine alkaloids is not attributable to a single feature but rather to the interplay of the β-carboline unit, the complex polycyclic core, and the specific nature and placement of functional groups. nih.govmdpi.com

Computational Approaches (e.g., Molecular Docking, QSAR) in Predicting this compound-Target Interactions

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, have become invaluable tools for elucidating the potential molecular targets of this compound and its analogues, as well as for predicting their binding interactions. nih.govrsc.org These in silico approaches complement experimental data and provide a rational basis for designing new derivatives with enhanced potency and selectivity. sigmaaldrich.comrsc.org

Molecular Docking: Molecular docking simulates the binding of a ligand (e.g., a manzamine derivative) to the active site of a target protein. This technique helps to predict binding affinities and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

For instance, docking studies have been instrumental in identifying Glycogen (B147801) Synthase Kinase-3β (GSK-3β) as a putative target for the manzamine class. nih.goveurekaselect.com Studies have shown that compounds like 8-hydroxymanzamine A can bind effectively to an ATP-noncompetitive pocket of GSK-3β. nih.gov Similarly, docking analyses of manzamine A with various protein kinases have helped to rationalize its observed selective inhibitory activity. For example, manzamine A was predicted to have stronger interactions with the N-terminal kinase domain of RSK1 compared to RSK2, which was supported by experimental data. mdpi.com These studies often reveal the importance of the β-carboline moiety in forming key interactions within the binding site. semanticscholar.org

Recent computational work has also explored the potential of manzamine derivatives against other targets. Docking studies have investigated the binding of 8-hydroxymanzamine to the main protease (Mpro) of SARS-CoV-2 and 8-Hydroxy-manzamine with viral proteins from the Ebola virus, suggesting a broad potential for these alkaloids. tandfonline.comqtanalytics.in

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. rsc.orgacs.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize how different steric, electrostatic, and other physicochemical properties of a molecule contribute to its activity. rsc.org

While specific 3D-QSAR studies focusing exclusively on this compound are not extensively detailed in the provided context, the principles have been widely applied to similar heterocyclic compounds and kinase inhibitors. rsc.orgacs.org Such models, once validated, can predict the activity of newly designed, unsynthesized manzamine derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. olemiss.edu These models can highlight regions of the manzamine scaffold where bulky groups are favored or disfavored, or where hydrogen bond donors or acceptors would enhance binding affinity. rsc.org

Together, these computational approaches provide a powerful framework for understanding the molecular basis of manzamine bioactivity. They not only help in identifying and validating potential protein targets but also guide the rational design of next-generation manzamine analogues with improved therapeutic profiles. nih.govsemanticscholar.org

Interactive Data Table: Computational Studies on Manzamine Analogues

| Manzamine Analogue | Computational Method | Predicted Target/Interaction | Key Finding | Citation(s) |

| 8-hydroxymanzamine A | Molecular Docking | GSK-3β (ATP-noncompetitive pocket) | Supports GSK-3β as a putative target. | nih.gov |

| Manzamine A | Molecular Docking | RSK1 vs. RSK2 Kinase Domains | Predicts preferential binding and stronger interactions with RSK1 N-terminal domain. | mdpi.com |

| Manzamine Derivatives | Molecular Docking | RSK1 N-terminal Kinase Domain | The β-carboline ring is crucial for receptor binding and fits well in the hydrophobic active site. | semanticscholar.org |

| 8-hydroxymanzamine | Molecular Docking | SARS-CoV-2-Mpro | Showed greater potential binding than control drugs darunavir (B192927) and lopinavir. | tandfonline.com |

| Manzamine F | Molecular Docking | EBOV VP40 | Exhibited a strong binding affinity. | qtanalytics.in |

Advanced Analytical and Spectroscopic Characterization of Manzamine B

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation and Stereochemistry

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the complete structural elucidation and determination of the stereochemistry of Manzamine B and its analogues. mdpi.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a comprehensive picture of the molecule's connectivity and spatial arrangement. nih.govnih.govresearchgate.net

The ¹H NMR spectrum of this compound reveals characteristic signals for its various protons. For instance, the aromatic protons of the β-carboline moiety typically appear in the downfield region. nih.gov Olefinic protons of the complex ring system also show distinct chemical shifts. nih.gov The coupling constants (J-values) obtained from the fine splitting of these signals in high-resolution spectra are instrumental in determining the dihedral angles between adjacent protons, which in turn helps to define the relative stereochemistry. For example, a small coupling constant between H-10 and H-11 (³J(H-10,H-11) = 2.7 Hz) was indicative of the β-configuration for H-11 in a related manzamine analogue. nih.gov

2D NMR techniques are pivotal in assembling the molecular puzzle. COSY spectra establish the connectivity between protons that are coupled to each other, typically through two or three bonds. nih.gov HSQC spectra correlate each proton with the carbon atom to which it is directly attached. nih.gov The most powerful tool for tracing the carbon skeleton is the HMBC experiment, which reveals long-range correlations between protons and carbons (typically over two or three bonds). nih.govnih.gov These correlations are crucial for connecting the different fragments of the molecule, such as the β-carboline unit to the intricate polycyclic system. nih.gov For instance, HMBC correlations were used to elucidate the C-10–12,24–26 six-membered ring in manadomanzamines, which are structurally related to this compound. nih.gov

NOESY experiments provide through-space correlations between protons that are in close proximity, regardless of whether they are bonded. nih.gov This information is vital for determining the relative stereochemistry of the molecule. For example, NOE correlations between specific protons can confirm the cis or trans fusion of rings and the orientation of substituents. The relative configurations at several chiral centers in 8-hydroxythis compound were determined to be the same as those in this compound by comparing their NOESY data and the similarity of their ¹³C NMR chemical shifts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Manzamine Analogue (8-hydroxythis compound)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 3 | 137.9 | 8.64 (d, 5.6) |

| 4 | 112.5 | 7.24 (d, 5.6) |

| 5 | 119.5 | 7.08 (d, 7.7) |

| 6 | 120.8 | 6.56 (t, 8.0) |

| 7 | 110.9 | 6.89 (d, 7.8) |

| 10 | 134.7 | - |

| 11 | 126.5 | 6.26 (s) |

| 12 | 70.4 | - |

| 15 | 133.3 | 5.66 (dt, 4.7, 10.3) |

| 16 | 127.6 | 5.53 (dt, 4.3, 11.0) |

| Data sourced from a study on 8-hydroxythis compound, a close analogue of this compound. nih.gov |

Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is a powerful analytical technique that provides crucial information about the molecular weight and elemental composition of this compound, and its fragmentation patterns offer insights into its structure. nih.govscispace.com High-Resolution Mass Spectrometry (HRMS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular formula. nih.gov

In a typical ESI-MS experiment, this compound is introduced into the mass spectrometer in solution, where it is ionized, often by protonation, to form a molecular ion peak, such as [M+H]⁺. nih.gov The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy (often to four or five decimal places). This precision enables the unambiguous determination of the elemental composition, as the exact mass of a molecule is unique to its specific combination of atoms. For example, the molecular formula of 8-hydroxythis compound, C₃₆H₄₆N₄O₂, was established using HRESIMS. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the this compound molecular ion. In this technique, the parent ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic "fingerprint" of the molecule and provides valuable structural information. nih.govcas.cn The analysis of these fragments can help to confirm the presence of specific substructures within the molecule, such as the β-carboline unit or parts of the polycyclic ring system. While detailed fragmentation pathways for this compound itself are specific to its complex structure, general principles of fragmentation, such as the loss of small neutral molecules or characteristic cleavages of rings, apply. libretexts.org

X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment of this compound and Analogues

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative configuration. nih.gov This technique has been instrumental in confirming the complex structures of this compound and its analogues. nih.govnih.gov The first manzamine alkaloid, Manzamine A, had its structure and absolute configuration established by X-ray diffraction. nih.gov This foundational work provided a reference for the stereochemistry of subsequently isolated manzamine compounds.

For X-ray crystallography, a single, high-quality crystal of the compound is required. When a beam of X-rays is passed through the crystal, the electrons in the molecule diffract the X-rays in a specific pattern. By analyzing the intensities and positions of the diffracted spots, a detailed electron density map of the molecule can be generated. This map is then used to build a three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom.

This technique provides definitive information about bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. Crucially, for chiral molecules like this compound, X-ray crystallography can determine the absolute configuration of each stereocenter, provided that anomalous dispersion effects are measured, often by including a heavy atom in the structure or using specific X-ray wavelengths. The absolute configuration of Manzamine A's hydrochloride was successfully determined using this method. iucr.org The stereochemistry of this compound was deduced from its structural relationship to Manzamine A. iucr.org The absolute configurations of several other manzamine analogues have also been established through single-crystal X-ray diffraction analysis. conf.tw

Chromatographic and Hyphenated Techniques for Purity Assessment and Isolation Method Development

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound from its natural sources, which are typically marine sponges. frontiersin.orgceon.rs The complexity of the chemical matrix of a sponge extract necessitates the use of multiple chromatographic steps to obtain the pure compound. ceon.rs

Initial extraction from the sponge is often performed with solvents like acetone, followed by partitioning. nih.gov The resulting crude extract is then subjected to various forms of column chromatography, such as silica (B1680970) gel or alumina (B75360) chromatography. nih.gov These techniques separate the components of the mixture based on their polarity.

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique that is widely used in the final stages of purification and for assessing the purity of the isolated this compound. cam.ac.uk Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed. nih.gov The purity of a compound can be determined by analyzing the resulting chromatogram; a single, sharp peak is indicative of a pure substance. The purity of this compound and its analogues is often confirmed to be ≥95% by LC/MS. nih.gov

Hyphenated techniques, which couple a separation technique with a detection technique, are particularly powerful. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, combining the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.gov This allows for the analysis of complex mixtures, where each separated component can be immediately characterized by its mass. LC-ESI-MS/MS is a method of choice for the isolation and identification of bioactive compounds. researchgate.net

Thin-Layer Chromatography (TLC) is another valuable tool used for monitoring the progress of reactions and column chromatography separations, as well as for preliminary purity checks. nih.gov The presence of manzamine alkaloids on a TLC plate can be visualized using specific reagents like Dragendorff's reagent. nih.gov

Future Research Directions and Emerging Avenues for Manzamine B Chemistry and Biology

Exploration of Undiscovered Manzamine B Producers and Symbiotic Relationships

The manzamine alkaloids, including this compound, have been isolated from various, often unrelated, species of marine sponges across different geographical locations, from the Red Sea to Indonesia. tandfonline.comtandfonline.com This wide distribution has led to the strong hypothesis that these complex molecules are not produced by the sponges themselves, but rather by symbiotic microorganisms. tandfonline.comresearchgate.net The identification of an actinomycete, Micromonospora sp., as a producer of manzamine A further substantiates this theory. mdpi.comfrontiersin.org Future research will likely focus on a more extensive exploration of the microbial communities associated with manzamine-containing sponges to identify the true producers of this compound and its analogs. tandfonline.comtandfonline.com

Investigating these symbiotic relationships is crucial. researchgate.netmdpi.com It is believed that the sponge provides a unique environment and necessary nutrients for the microbes, which in turn may produce manzamines as a form of chemical defense for their host. mdpi.com Understanding the intricacies of these relationships could be key to unlocking sustainable production methods. Advanced molecular techniques, such as metagenomic analysis and 16S rRNA gene sequencing of sponge-associated microbial communities, will be instrumental in identifying the specific bacterial gene clusters responsible for manzamine biosynthesis. tandfonline.comfrontiersin.orgnih.gov The discovery of new producing organisms could reveal novel variations of the manzamine scaffold and provide access to the biosynthetic machinery needed for biotechnological production. frontiersin.orgresearchgate.net Furthermore, there is evidence suggesting that sponge-associated microbes play a significant role in the bioconversion of manzamines into the diverse array of related alkaloids found in nature. researchgate.netmdpi.com

Development of Next-Generation Synthetic Strategies for Scalable Production and Access to Diversified Analogues

The intricate and complex structure of this compound presents a significant challenge for chemical synthesis. rsc.org While several total syntheses of manzamine alkaloids have been achieved, they are often lengthy, multi-step processes that are not efficient for producing large quantities of the compounds. nih.govrsc.org This limited supply hinders extensive biological evaluation and preclinical development. rsc.org Therefore, a critical area of future research is the development of next-generation synthetic strategies that are both scalable and efficient. rsc.orgrsc.org

Future synthetic efforts will likely focus on creating more convergent and flexible routes. researchgate.netrsc.org This includes the development of novel chemical reactions and methodologies to construct the core ring system of this compound more effectively. researchgate.netscilit.com Biomimetic synthesis, which mimics the proposed biosynthetic pathway, is a promising approach that could lead to more efficient and versatile syntheses of not only this compound but also other related alkaloids. tandfonline.comcam.ac.uk A key biogenetic hypothesis involves the intramolecular Diels-Alder reaction of a bis-dihydropyridine intermediate to form the characteristic pentacyclic core. nih.govcam.ac.uk Validating and harnessing this proposed pathway could be transformative for manzamine synthesis. cam.ac.uk

Furthermore, the development of synthetic strategies that allow for the late-stage modification of the manzamine scaffold is highly desirable. researchgate.net This would enable the creation of a diverse library of this compound analogues, which is essential for detailed structure-activity relationship (SAR) studies. nih.gov By systematically altering different parts of the molecule, researchers can identify the key structural features responsible for its biological activity and potentially design new analogues with improved potency and selectivity. nih.govnih.gov

Identification of Unconventional Molecular Targets and Biological Pathways Activated or Inhibited by this compound

Manzamine alkaloids are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antimalarial properties. rsc.orgnih.gov While some molecular targets have been identified for manzamine A, such as glycogen (B147801) synthase kinase-3 (GSK-3), cyclin-dependent kinase 5 (CDK5), and vacuolar ATPases, the precise mechanisms of action for this compound and many of its analogues remain to be fully elucidated. mdpi.comresearchgate.netresearchgate.net A significant future research direction is the identification of unconventional molecular targets and the biological pathways that are modulated by this compound. mdpi.comresearchgate.net

Chemogenomic profiling in model organisms like Saccharomyces cerevisiae has proven effective in identifying the targets of manzamine A, pointing towards the inhibition of vacuolar ATPases. researchgate.net Similar unbiased, systems-level approaches can be applied to this compound to uncover its molecular targets. This could reveal novel mechanisms of action and expand the potential therapeutic applications of this compound. For instance, manzamine Y has shown inhibitory activity against GSK3, an enzyme implicated in Alzheimer's disease. nih.govacs.org Investigating whether this compound shares this activity or interacts with other targets relevant to neurodegenerative diseases is a promising avenue.

Furthermore, exploring the effects of this compound on various cellular processes is crucial. Studies on manzamine A have shown that it can induce cell cycle arrest and apoptosis in cancer cells and inhibit autophagy. mdpi.comacs.org Investigating whether this compound has similar or distinct effects on these fundamental biological pathways could provide valuable insights into its therapeutic potential. The discovery that manadomanzamines, which are biogenetically related to this compound, show activity against HIV-1 and Mycobacterium tuberculosis suggests that this compound itself or its derivatives could have untapped anti-infective properties worthy of investigation. nih.govacs.org

Utilization of this compound as a Chemical Probe for Fundamental Biological Processes

The unique and complex structure of this compound, coupled with its potent biological activities, makes it an excellent candidate for use as a chemical probe to investigate fundamental biological processes. rsc.orgmdpi.com Chemical probes are small molecules that can be used to perturb and study specific proteins or pathways within a living system, providing valuable insights that might not be obtainable through genetic methods alone. nih.gov

Once the specific molecular targets of this compound are identified, it can be used to selectively inhibit or activate these targets in cells or organisms. mdpi.com This would allow researchers to dissect the roles of these targets in various physiological and pathological processes. For example, if this compound is found to be a highly selective inhibitor of a particular kinase, it could be used to study the downstream signaling events regulated by that kinase. mdpi.com

To enhance its utility as a chemical probe, this compound could be chemically modified to incorporate tags for visualization (e.g., fluorescent dyes) or for affinity purification of its binding partners. The development of such tool compounds would greatly facilitate the study of its mechanism of action and the identification of its complete target profile. The ability of manzamine A to cross the blood-brain barrier in an in vitro model suggests that this compound might also possess this property, making it a potentially valuable tool for studying neurological processes and diseases. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of drug discovery and chemical biology, and their application to this compound research holds significant promise. These computational tools can be employed across various stages of research, from predicting synthetic routes to identifying potential biological targets. chemrxiv.org

In the realm of chemical synthesis, AI algorithms can be trained on vast datasets of chemical reactions to propose novel and efficient synthetic pathways for this compound and its analogues. chemrxiv.org This computer-assisted synthetic planning could help overcome the current challenges associated with its complex structure and facilitate the scalable production needed for further research. frontiersin.orgchemrxiv.org

For target identification, ML models can be used to predict the biological activity of this compound against a wide range of potential protein targets based on its chemical structure. frontiersin.org By analyzing large biological datasets, these models can identify patterns and correlations that may not be apparent to human researchers, thereby generating new hypotheses about the compound's mechanism of action. chemrxiv.org For instance, molecular networking, a computational approach, has already been used to facilitate the discovery of new manzamine analogues. acs.org Furthermore, AI can be used to analyze high-throughput screening data and complex biological datasets, such as those generated from chemogenomic or proteomic experiments, to identify the pathways and networks perturbed by this compound. mdpi.comfrontiersin.org This integration of computational and experimental approaches will undoubtedly accelerate the pace of discovery in manzamine research.

Q & A

Q. How is Manzamine B identified and isolated from marine samples, and what analytical techniques validate its purity?

Methodological Answer:

- Isolation : Use bioassay-guided fractionation of marine sponge extracts (e.g., Acanthostrongylophora spp.) with chromatography (HPLC, column chromatography) and solvent partitioning .

- Identification : Structural elucidation via NMR (¹H, ¹³C, 2D-COSY), mass spectrometry (HR-ESI-MS), and comparison with published spectral data .

- Purity Validation : Assess via HPLC-DAD (diode array detection) and quantify impurities using peak integration thresholds (<2%) .

Q. What in vitro bioactivity assays are most relevant for preliminary screening of this compound’s pharmacological potential?

Methodological Answer:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) for MIC/MBC determination against Gram-positive/negative pathogens .

- Mechanistic Clues : Target identification via Western blotting (e.g., protein expression modulation) or molecular docking studies (e.g., binding affinity to kinases) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies (e.g., varying IC₅₀ values)?

Methodological Answer:

- Data Normalization : Control for variables like cell passage number, solvent (DMSO concentration), and assay incubation time .

- Statistical Reanalysis : Apply ANOVA or mixed-effects models to compare datasets, considering batch effects or instrument variability .

- Reprodubility Checks : Replicate key experiments in independent labs using standardized protocols (e.g., ATCC cell lines, identical compound batches) .

Q. What strategies optimize the total synthesis of this compound to address low yields in stereoselective steps?

Methodological Answer:

- Retrosynthetic Analysis : Prioritize convergent synthesis to simplify stereochemical control (e.g., fragment coupling of pyrroloazepine and β-carboline moieties) .

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for asymmetric induction in key cyclization steps .

- Yield Improvement : Use DOE (design of experiments) to optimize reaction parameters (temperature, solvent polarity, stoichiometry) .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity for cancer targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-target binding stability (e.g., MD simulations >100 ns) to identify critical interactions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

- ADMET Prediction : Use tools like SwissADME to predict toxicity and bioavailability early in analog design .

Q. What experimental designs validate this compound’s mechanism of action in complex biological systems (e.g., 3D tumor spheroids)?

Methodological Answer:

- 3D Models : Culture spheroids using low-attachment plates and assess this compound penetration via fluorescence microscopy (e.g., FITC-labeled analogs) .

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes/pathways post-treatment .

- Pharmacodynamic Markers : Measure apoptosis (Annexin V/PI) or autophagy (LC3-II/I ratio) in dose/time-dependent studies .

Methodological Pitfalls to Avoid

- Overreliance on Single Assays : Cross-validate bioactivity in ≥2 independent models (e.g., 2D cells + zebrafish xenografts) to reduce false positives .

- Inadequate Controls : Include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity) in all assays .

- Poor Documentation : Track synthesis intermediates with LC-MS and NMR at every step to confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |